

Application Notes and Protocols for Studying SARS-CoV-2 Protein Binding

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-95	
Cat. No.:	B10827726	Get Quote

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These protocols focus on the critical interaction between the SARS-CoV-2 Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key event for viral entry into host cells.[1][2] Additionally, methods for investigating other protein-protein interactions within the host-virus interactome are presented.

I. Quantitative Analysis of SARS-CoV-2 Spike-ACE2 Interaction

The binding affinity between the SARS-CoV-2 Spike protein's Receptor Binding Domain (RBD) and the human ACE2 receptor is a crucial parameter for evaluating viral infectivity and the efficacy of potential inhibitors.[3][4] Computational and experimental studies have quantified this interaction, revealing a higher affinity for SARS-CoV-2 compared to SARS-CoV.[5][6]



Interacting Proteins	Binding Affinity (Kd)	Method
SARS-CoV-2 S-RBD and human ACE2	4.7 nM	Experimental
SARS-CoV S-RBD and human ACE2	31 nM	Experimental
SARS-CoV-2 S-RBD and human ACE2	-36.2 ± 1.1 kcal/mol (Binding Free Energy)	Computational
SARS-CoV S-RBD and human ACE2	-33.6 ± 1.6 kcal/mol (Binding Free Energy)	Computational

Table 1: Comparative Binding Affinities of SARS-CoV and SARS-CoV-2 Spike Proteins to Human ACE2.[5]

II. Efficacy of Small Molecule Inhibitors on Spike-ACE2 Interaction

Several small molecules have been identified as potential inhibitors of the Spike-ACE2 interaction. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50).

Inhibitor	Target	IC50	Assay
MU-UNMC-1	Spike-ACE2 Interaction	<0.25 μΜ	ELISA
MU-UNMC-2	Spike-ACE2 Interaction	0.45 μΜ	ELISA
DRI-C23041	SARS-CoV-2-S-RBD - hACE2	4.16 μΜ	ELISA
DRI-C24041	SARS-CoV-2-S-RBD - hACE2	6.54 μM	ELISA

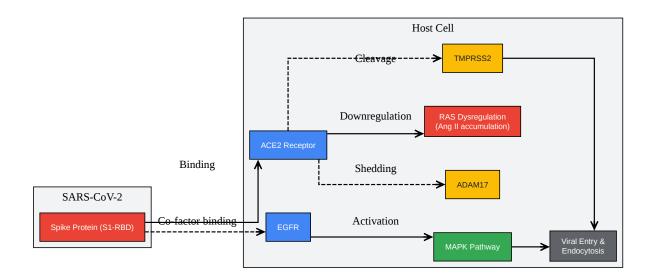


Table 2: IC50 Values of Selected Small Molecule Inhibitors of the SARS-CoV-2 Spike-ACE2 Interaction.[7][8]

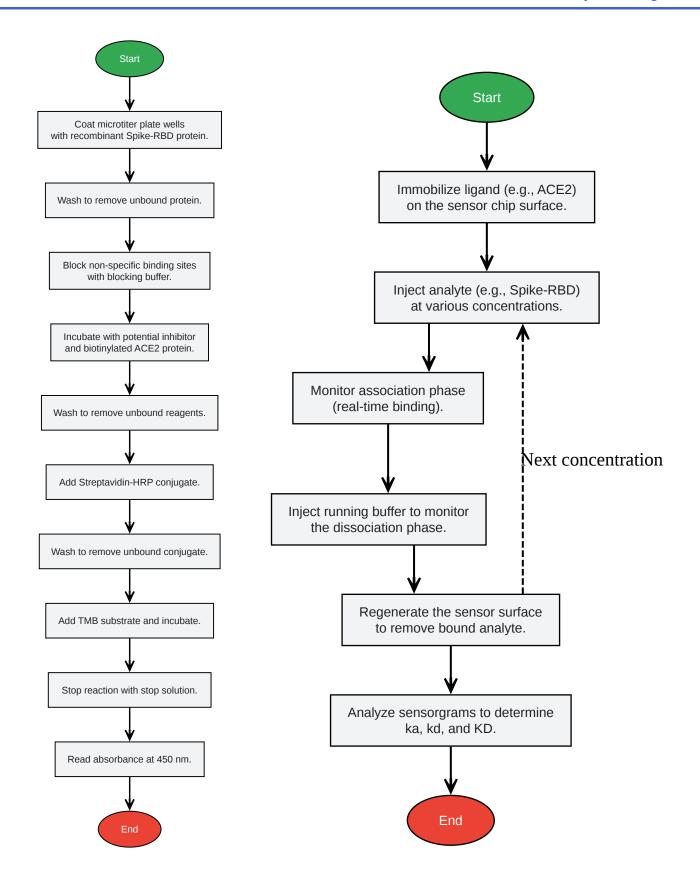
III. Signaling Pathways Modulated by SARS-CoV-2 Spike-ACE2 Binding

The binding of the SARS-CoV-2 Spike protein to ACE2 can dysregulate the Renin-Angiotensin System (RAS), in which ACE2 plays a crucial role.[9][10] This interaction can also trigger other signaling cascades, such as the EGFR-MAPK pathway, which may contribute to the viral entry and pathogenesis.[2]

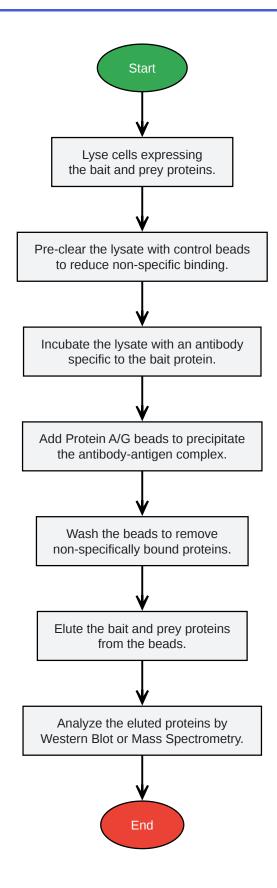












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